molecular formula C13H15NO3S B2680823 N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide CAS No. 1795455-73-0

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2680823
CAS RN: 1795455-73-0
M. Wt: 265.33
InChI Key: ICXHATRWLKNTAX-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide, also known as FMA-NT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the amide class of organic molecules and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide derivatives showcases advancements in organic synthesis techniques. Research demonstrates efficient synthesis methods for related compounds, highlighting their potential in creating complex organic molecules. For instance, one study details a DBU-mediated synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot three-component synthesis method. This approach is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Reaction Mechanisms

Another aspect of research involves exploring the reaction mechanisms of these compounds. The aza-Piancatelli rearrangement is one such reaction where furan-2-yl(phenyl)methanol derivatives undergo transformation in the presence of catalysts like In(OTf)3, yielding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These findings are significant for the synthesis of heterocyclic compounds, offering insights into reaction selectivity and yields (Reddy et al., 2012).

Application in Drug Synthesis

One specific application in drug synthesis is highlighted in the synthesis and in vitro anti-tuberculosis activity of related compounds. The study presents a one-pot synthesis of derivatives with potential anti-tuberculosis activity, showcasing the application of these compounds in medicinal chemistry (Bai et al., 2011).

Material Science Applications

In the realm of materials science, research on conjugation-extended tetrathiafulvalene analogues involving central aromatic 5-membered heterocyclic linking groups, like thiophene and furan, underscores the potential of such compounds in electronic and optoelectronic devices. These studies investigate the electrochemical properties and stability of radical cations, contributing to the development of conductive materials (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-16-12(11-5-2-6-17-11)9-14-13(15)8-10-4-3-7-18-10/h2-7,12H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXHATRWLKNTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=CC=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide

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